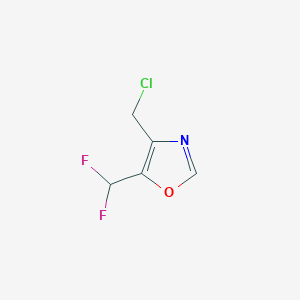

4-(Chloromethyl)-5-(difluoromethyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

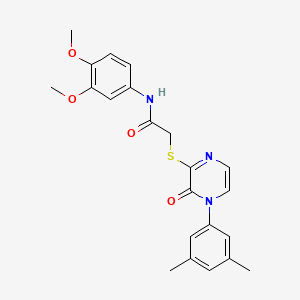

“4-(Chloromethyl)-5-(difluoromethyl)oxazole” is a compound that belongs to the oxazole family . Oxazoles are a central structural motif of numerous complex natural products and pharmaceuticals, closely associated with the development of contemporary drug discovery research due to a diverse portfolio of biological functions .

Synthesis Analysis

The synthesis of oxazole compounds has been a subject of interest in organic chemistry. A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C4H4ClNO . Oxazole, a central structural motif of numerous complex natural products and pharmaceuticals, is closely associated with the development of contemporary drug discovery research due to a diverse portfolio of biological functions .Chemical Reactions Analysis

The chemical reactions involving oxazole compounds are complex and intriguing. The oxidation reaction of oxazole initiated by OH radicals is studied via OH-addition and H-abstraction reactions . The reaction outcomes are restricted by the reaction environment .Scientific Research Applications

Synthesis and Functionalization

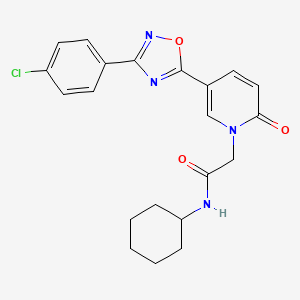

- Synthesis of Extended Oxazoles : The chloromethyl analogue of 2-(halomethyl)-4,5-diphenyloxazoles serves as a reactive scaffold for synthetic elaboration, particularly in preparing various alkylamino, alkylthio, and alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).

- Extended Heterocyclic Scaffolds : 2-Chloromethyl-4, 5-disubstituted oxazoles are crafted through a refined process, enabling the creation of complex heterocyclic structures, crucial for further synthetic applications (Patil, Luzzio, & Demuth, 2015).

Chemical Reactions and Properties

- Coordination Chemistry : Oxazoline ligands, including derivatives of 4-(Chloromethyl)-5-(difluoromethyl)oxazole, are used in transition metal-catalyzed asymmetric syntheses due to their versatile ligand design and straightforward synthesis (Gómez, Muller, & Rocamora, 1999).

- Regioselective Preparation : A process for the regioselective formation of 4-chloromethyl-1,3-oxazoles demonstrates the potential for targeted synthesis and structural control in chemical reactions (Lee et al., 2004).

- Suzuki Coupling Reaction : The use in Suzuki coupling reactions highlights its utility in functionalizing oxazole positions, leading to the synthesis of complex organic compounds (Ferrer Flegeau, Popkin, & Greaney, 2006).

Electronic and Optical Applications

- Electro-Optical Properties : The oxazole derivatives exhibit significant potential in applications like organic light emitting diodes, thin film transistors, and photovoltaics due to their charge transport and nonlinear optical properties (Irfan et al., 2018).

Kinetic Studies

- Photo-Oxidation Kinetics : The study of oxazole's reaction with singlet oxygen provides insights into its unique physicochemical properties, useful in heterocycle chemistry and for understanding its role in various natural and medicinal species (Zeinali et al., 2020).

Mechanism of Action

Target of Action

Similar compounds such as difluoromethyl-1,3,4-oxadiazoles (dfmos) have been reported as potent and selective inhibitors of histone deacetylase 6 (hdac6) .

Mode of Action

Dfmos, which are structurally similar, act as mechanism-based and essentially irreversible hdac6 inhibitors . This suggests that 4-(Chloromethyl)-5-(difluoromethyl)oxazole might interact with its targets in a similar manner, leading to changes in the activity of the target proteins.

Result of Action

If it acts similarly to dfmos, it might lead to the inhibition of hdac6, potentially affecting gene expression and protein function .

Action Environment

The action of this compound can be influenced by the reaction environment . For instance, the outcomes of reactions involving similar compounds were found to be restricted by the reaction environment . This suggests that environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability.

Future Directions

The future directions in the research of oxazole compounds involve the development of new and efficient methods for their synthesis, given their remarkable medicinal potential and ubiquitous prevalence in synthetic drugs . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

Properties

IUPAC Name |

4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF2NO/c6-1-3-4(5(7)8)10-2-9-3/h2,5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWMMMOVJGEOEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)F)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2373164.png)

![N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2373165.png)

![Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2373166.png)

![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2373167.png)

![(2-Bromo-5-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2373168.png)

![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2373169.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2373170.png)

![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(3-thienyl)-1,2,4-oxadiazole](/img/structure/B2373173.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)

![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2373182.png)